3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one
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Overview
Description
3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may interact with pathways involved in cell proliferation and survival .
Result of Action
Some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may induce cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one: A chalcone derivative with potential as a monoamine oxidase inhibitor.
Comparison: 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike 3,4-Dimethoxyphenethylamine, which is primarily studied for its neurological effects, this compound has broader applications in antimicrobial and anticancer research. Additionally, its thiazolidinone ring differentiates it from chalcone derivatives, which are known for their potential as enzyme inhibitors.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-12(2)8-3-5-9(6-4-8)13-10(14)7-16-11(13)15/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQCQRGAPYJDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361714 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34557-44-3 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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